molecular formula C20H22O3 B14737521 [1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid CAS No. 6316-00-3

[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid

Cat. No.: B14737521
CAS No.: 6316-00-3
M. Wt: 310.4 g/mol
InChI Key: OKPQFPUPPSITCB-UHFFFAOYSA-N
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Description

2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines, alcohols.

Scientific Research Applications

2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenylacetic acid: Shares the methoxy and methyl groups but lacks the tetrahydronaphthalene moiety.

    Tetrahydronaphthalene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

6316-00-3

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid

InChI

InChI=1S/C20H22O3/c1-13-7-10-18(23-2)17(11-13)20-15(12-19(21)22)9-8-14-5-3-4-6-16(14)20/h3-7,10-11,15,20H,8-9,12H2,1-2H3,(H,21,22)

InChI Key

OKPQFPUPPSITCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2C(CCC3=CC=CC=C23)CC(=O)O

Origin of Product

United States

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